P-Toluenesulfonamide

説明

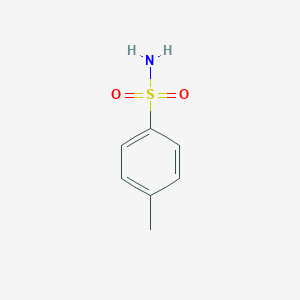

Structure

3D Structure

特性

IUPAC Name |

4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRWZFENFIFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029105 | |

| Record name | 4-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White powder; [MSDSonline], WHITE CRYSTALS. | |

| Record name | Benzenesulfonamide, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 214 °C at 10 mm Hg | |

| Record name | p-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

202 °C (396 °F) Closed cup, 202 °C c.c. | |

| Record name | p-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.16X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol, Slightly soluble in ether; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.316 | |

| Record name | p-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000096 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | p-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic plates (w+2), White leaflets | |

CAS No. |

70-55-3 | |

| Record name | p-Toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8266RI90M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

138 °C, MP: 105 °C (Hydrated) | |

| Record name | p-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Toluenesulfonamide

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of p-toluenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details key experimental methodologies, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's characteristics and behavior.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the tables below, providing a consolidated reference for its physical characteristics.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [2] |

| Melting Point | 134-137 °C | [3] |

| 137 °C | [4] | |

| 138 °C | ||

| 136-140 °C | ||

| Boiling Point | 221 °C at 10 mmHg | |

| 214 °C at 10 mmHg | ||

| 214 °C at 9.98 mmHg | ||

| Flash Point | 202 °C (closed cup) | |

| Density | 1.2495 g/cm³ (rough estimate) | |

| 1.358 g/cm³ | ||

| pKa | 10.20 ± 0.10 (Predicted) | |

| Vapor Pressure | 0.000285 mmHg at 25 °C | |

| 0.1 kPa (0.75 mmHg) at 170 °C |

Solubility Data

The solubility of this compound has been determined in a variety of solvents. The data indicates that its solubility generally increases with temperature.

| Solvent | Mole Fraction Solubility | Temperature (K) | Reference(s) |

| Water | 0.316 g/100 mL | 298.15 | |

| 3.16 g/L | 298.15 | ||

| 3.2 g/L | 298.15 | ||

| Ethanol | Soluble | - | |

| 0.09142 | 318.15 | ||

| Ether | Slightly soluble | - | |

| DMSO | Soluble | - | |

| Acetone | Soluble | - | |

| Methanol | 0.1043 | 318.15 | |

| n-Propanol | 0.06888 | 318.15 | |

| Isopropanol | 0.05092 | 318.15 | |

| n-Butanol | 0.05645 | 318.15 | |

| Acetonitrile | 0.1588 | 318.15 | |

| Ethyl acetate | 0.1329 | 318.15 |

Chemical Properties of this compound

This compound exhibits a range of chemical properties that are crucial for its application in synthesis and other areas.

Stability: It is a stable compound under normal storage conditions. It is stable in neutral, acidic, or alkaline solutions. However, it decomposes on burning, producing toxic fumes of nitrogen oxides and sulfur oxides.

Reactivity: The chemical behavior of this compound is characterized by the reactivity of its sulfonamide group. The nitrogen atom can act as a nucleophile, while the sulfonyl group is electron-withdrawing. It reacts violently with strong acids, bases, and strong oxidizing agents.

Common Reactions:

-

N-Alkylation: The hydrogen atoms on the nitrogen can be substituted with alkyl groups to form N-alkyl-p-toluenesulfonamides. This is a common reaction in organic synthesis, where the tosyl group is often used as a protecting group for amines.

-

Reaction with Alcohols: It can undergo reactions with alcohols, for instance, in FeCl₃-catalyzed direct substitution reactions with benzylic and allylic alcohols.

-

Synthesis of Heterocycles: It is used as a precursor in the synthesis of various heterocyclic compounds.

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of this compound and its synthesis.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a solid compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to sediment the undissolved solid.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or as a mole fraction at the specified temperature.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small quantity of liquid, particularly at reduced pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with ammonia.

Methodology:

-

Reaction Setup: p-Toluenesulfonyl chloride is added to a stirred aqueous solution of ammonia. The reaction is exothermic and should be cooled to maintain the desired temperature.

-

Reaction: The mixture is stirred until the reaction is complete, which can be monitored by the disappearance of the p-toluenesulfonyl chloride.

-

Isolation: The solid this compound product precipitates from the reaction mixture. It is collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining salts. It can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain a pure crystalline product.

Signaling Pathway in Antineoplastic Activity

This compound has demonstrated potential as an anticancer agent. One of its proposed mechanisms of action involves the induction of apoptosis through the destabilization of lysosomal membranes.

The pathway begins with the accumulation of this compound within the cancer cell, leading to increased lysosomal membrane permeabilization (LMP). This disruption causes the release of lysosomal proteases, such as cathepsin B, into the cytosol. Cytosolic cathepsin B then cleaves and activates pro-apoptotic proteins, initiating a cascade that ultimately leads to programmed cell death.

References

p-toluenesulfonamide synthesis from p-toluenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from p-toluenesulfonyl chloride, a cornerstone reaction in organic and medicinal chemistry. This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals, including antibacterial agents and diuretics, as well as in the production of herbicides, plasticizers, and fluorescent dyes. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for reproducibility.

Core Reaction Mechanism

The synthesis of this compound from p-toluenesulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The reaction proceeds via the nucleophilic attack of ammonia on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom in ammonia attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, a good leaving group, is eliminated, and a proton is transferred to a base (another ammonia molecule) to yield the final this compound product and ammonium chloride.[1][2]

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

The following protocol outlines the most common and direct method for the laboratory-scale synthesis of this compound.[3][4]

Materials and Reagents

| Reagent/Material | Notes |

| p-Toluenesulfonyl chloride (TsCl) | Corrosive and a lachrymator. Handle with care.[5] |

| Concentrated Aqueous Ammonia (NH₄OH) | Use in a well-ventilated fume hood. |

| Ice Water | For initial setup and cooling. |

| Warm Water | For washing the crude product. |

| 30% Sodium Hydroxide (NaOH) Solution | For purification. |

| Activated Carbon | For decolorization during purification. |

| Hydrochloric Acid (HCl) | For neutralization and product precipitation. |

| Reaction Vessel with Stirrer | E.g., a three-necked round-bottom flask. |

| Cooling System | Ice bath or circulator. |

| Filtration Apparatus | Büchner funnel, filter paper, and flask. |

Synthesis Procedure

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a cooling system, add an appropriate amount of ice water.

-

Reagent Addition: Add p-toluenesulfonyl chloride and concentrated aqueous ammonia to the vessel. A typical mass ratio of p-toluenesulfonyl chloride to pure ammonia is 1:0.2.

-

Temperature Control: Begin stirring the mixture. The reaction is highly exothermic; maintain the internal temperature at approximately 70°C using the cooling system.

-

Reaction Completion and Cooling: Continue stirring for a designated period (typically 30-60 minutes) after the initial exothermic reaction subsides. Afterwards, cool the mixture to about 30°C.

-

Isolation of Crude Product: Collect the resulting solid precipitate by filtration. Wash the solid cake with warm water to remove unreacted ammonia and ammonium chloride, yielding crude this compound.

Purification of this compound

The crude product may contain impurities, most notably the ortho-isomer (o-toluenesulfonamide), which is an oily substance.

-

Dissolution: In a separate vessel, heat a 30% sodium hydroxide solution to 70°C. Add the crude this compound to the hot alkali solution and stir until it completely dissolves. The acidic proton on the sulfonamide nitrogen is removed by the base, forming a water-soluble sodium salt.

-

Decolorization: Add a small amount of activated carbon (typically 2.5-3.5% by mass relative to the crude product) to the hot solution. Stir the mixture for approximately 30 minutes to adsorb colored impurities.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Precipitation: Transfer the hot filtrate to a clean vessel and cool it down. Neutralize the solution with hydrochloric acid until the pH reaches 2-3. This re-protonates the sulfonamide, causing the purified this compound to precipitate out as a white solid.

-

Final Isolation: Cool the mixture to 30-35°C and collect the purified product by filtration. Wash the solid with water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven or centrifuge to obtain the final, pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification process as described in the literature.

| Parameter | Value / Condition | Reference(s) |

| Synthesis | ||

| Reactant Mass Ratio (TsCl : pure NH₃) | 1 : 0.2 | |

| Reaction Temperature | Maintain at ~70°C | |

| Cooling Temperature (for filtration) | ~30°C | |

| Purification | ||

| Crude Amide : 30% NaOH : Water Ratio | 100 : 45 : 1300 (by mass) | |

| Crude Amide : Activated Carbon Ratio | 100 : (2.5 - 3.5) (by mass) | |

| Dissolution Temperature | 70°C | |

| Neutralization pH | 2 - 3 | |

| Final Cooling Temperature | 30 - 35°C |

Experimental Workflow Visualization

The logical flow of the synthesis and purification can be visualized as follows.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

p-Toluenesulfonyl chloride (TsCl): This reagent is corrosive, a lachrymator (induces tearing), and moisture-sensitive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonia and Hydrochloric Acid: These are corrosive and have pungent odors. All manipulations should be performed in a fume hood.

-

Exothermic Reaction: The reaction between TsCl and ammonia is highly exothermic. Proper temperature control is critical to prevent the reaction from becoming uncontrollable and to avoid excessive loss of volatile ammonia.

References

mechanism of action of p-toluenesulfonamide in organic reactions

An In-depth Technical Guide on the Mechanism of Action of p-Toluenesulfonamide in Organic Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (TsNH₂) and its derivatives are cornerstone reagents in modern organic synthesis, prized for their versatility, stability, and multifaceted reactivity. Structurally, the compound consists of a p-tolyl group bonded to a sulfonamide moiety (-SO₂NH₂).[1] This arrangement imparts a unique electronic character: the potent electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the attached nitrogen atom. This guide provides a comprehensive technical overview of the primary mechanisms through which this compound participates in and influences organic reactions, from its classic role as a protecting group to its more contemporary applications as a nitrogen source in catalytic processes and as a directing group in C–H functionalization.

The Tosyl Group as a Robust Amine Protecting Group

One of the most fundamental applications of this compound chemistry is the protection of primary and secondary amines. The resulting N-tosylamide is exceptionally stable across a wide range of reaction conditions, including strong acids, bases, and various oxidative and reductive environments.[2][3]

Mechanism of Action

The protective capacity of the p-toluenesulfonyl (tosyl) group stems from the electron-withdrawing power of the sulfonyl moiety. This effect delocalizes the lone pair of electrons on the nitrogen atom, thereby drastically reducing its nucleophilicity and basicity.[3] This renders the protected amine unreactive toward most electrophiles and stable in harsh chemical environments.[4] Protection is typically achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While historically known for requiring harsh cleavage conditions, a variety of milder and more selective deprotection methods have been developed.

Data Presentation: Comparison of N-Tosylamide Deprotection Methods

| Deprotection Method | Reagents | Typical Conditions | Yield (%) | Notes |

| Acidic Cleavage | 48% HBr, Acetic Acid, Phenol | 70-110 °C, 2-6 h | 70-90 | Harsh conditions; phenol acts as a scavenger. Not suitable for acid-labile substrates. |

| Reductive (Birch) | Sodium, Liquid Ammonia | -78 °C, 1-3 h | 85-95 | Highly effective but requires specialized equipment for handling liquid ammonia and sodium metal. |

| Reductive (Samarium) | Samarium(II) Iodide (SmI₂), Amine, H₂O | Room Temp, <10 min | >90 | Extremely fast and high-yielding under very mild conditions. Tolerant of many functional groups. |

| Reductive (Magnesium) | Magnesium, Methanol | 0 °C to Reflux, 4-12 h | 78-98 | A convenient and economical method. The reaction rate can be increased by heating. |

(Data sourced from BenchChem)

Experimental Protocols

Protocol 1: Tosylation of an Amine

-

Preparation: Dissolve the amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Add a 10% aqueous solution of NaOH (2.0-3.0 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq) portion-wise while stirring vigorously.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-tosylated amine can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection using Samarium(II) Iodide (SmI₂)

-

Preparation: Dissolve the N-tosylamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Reaction: To the stirring solution, add an amine (e.g., triethylamine, 2.0 eq) and water (2.0 eq). Add a 0.1 M solution of SmI₂ in THF (2.5-3.0 eq) dropwise at room temperature. The reaction is typically complete in under 10 minutes, monitored by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.

-

Isolation: Extract the mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude amine.

Role as a Nitrogen Source in Catalytic Reactions

This compound and its activated derivatives, such as Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide), serve as efficient nitrogen sources for the introduction of nitrogen-containing functional groups into organic molecules.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective conversion of alkenes into chiral 1,2-amino alcohols, which are valuable building blocks in pharmaceuticals.

Mechanism of Action The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand. The nitrogen source, typically Chloramine-T, reacts with the osmium catalyst to form an osmium(VIII) imido species (OsO₃=NTs). This intermediate undergoes a [3+2] cycloaddition with the alkene, directed by the chiral ligand, to form an osma-azaglycolate intermediate. This intermediate is then hydrolyzed to release the enantiomerically enriched amino alcohol product and regenerate the osmium catalyst, which re-enters the catalytic cycle.

Data Presentation: Substrate Scope in Sharpless AA

| Olefin Substrate | Nitrogen Source | Ligand | Yield (%) | ee (%) |

| Methyl Cinnamate | Chloramine-T | (DHQD)₂PHAL | 69 | 82 |

| Ethyl Crotonate | Chloramine-T | (DHQ)₂PHAL | 52 | 74 |

| Stilbene | Chloramine-T | (DHQ)₂PHAL | 78 | >99 |

| Dimethyl Fumarate | Chloramine-M | (DHQD)₂PHAL | 62 | 98 |

(Data sourced from US Patent 5,859,281)

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

-

Preparation: To a stirred solution of the chiral ligand (e.g., (DHQ)₂-PHAL, 5 mol %) in 1:1 acetonitrile/water, add the olefin substrate (1.0 eq).

-

Reagent Addition: Add Chloramine-T trihydrate (3.0 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 4 mol %).

-

Reaction: Stir the reaction at room temperature. The reaction progress is often indicated by a color change from yellow to deep green and back to yellow. The reaction is typically complete within 1.5-2 hours.

-

Quenching: Add an aqueous solution of sodium sulfite to reduce any remaining osmium species.

-

Work-up: Separate the phases and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate the solvent. The crude product, which contains this compound as a byproduct, is purified by flash chromatography.

Aziridination

This compound and its derivatives can act as nitrene precursors for the aziridination of alkenes. This reaction provides a direct route to N-tosyl aziridines, which are versatile synthetic intermediates. The reaction can be promoted by hypervalent iodine reagents or metal catalysts. A catalyst-free aziridination using ortho-substituted iminoiodinanes under photo-irradiation has also been developed.

Data Presentation: Yields for Alkene Aziridination

| Alkene Substrate | Nitrogen Source / Conditions | Yield (%) |

| Styrene | PhI(OAc)₂ / I₂ / TsNH₂ | 85-92 (Z-isomer) |

| Styrene | ortho-Iodo-iminoiodinane / 375 nm light | 98 |

| 4-Methylstyrene | ortho-Iodo-iminoiodinane / 375 nm light | 72 |

| 1-Octene | ortho-Iodo-iminoiodinane / 375 nm light | 41 |

(Data sourced from Fan et al. and Takemoto et al.)

The Sulfonamide Moiety as a Directing Group in C–H Activation

A paradigm in modern synthesis is the direct functionalization of otherwise inert C–H bonds. The sulfonamide group has emerged as a reliable directing group for transition-metal-catalyzed C–H activation, enabling site-selective transformations.

Mechanism of Action

The sulfonamide group acts as a bidentate or monodentate ligand. The nitrogen or oxygen atoms can coordinate to a transition metal center (e.g., Pd(II), Rh(III)). This coordination event positions the metal catalyst in close proximity to a specific C–H bond, typically at the ortho-position of an aryl ring or a γ-C(sp³) position. This proximity facilitates an intramolecular C–H cleavage event, often via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form a new C–C or C-heteroatom bond, with subsequent reductive elimination regenerating the catalyst.

Data Presentation: Examples of Sulfonamide-Directed C–H Functionalization

| Substrate | Catalyst System | Coupling Partner | Product | Yield (%) |

| N-Alkylsulfonamide | Acr⁺-Mes-ClO₄⁻ (PC) | N-Heteroarene | C(sp³)-Heteroarylation | 50-92 |

| Benzylsulfonamide | Pd(OAc)₂ | Aryl Iodide | C(sp³)-Arylation | Broad Scope |

| Aryl Sulfonamide | [RhCp*Cl₂]₂ / AgOAc | Diazo Compound | C(sp²)-Carbenoid Functionalization | 75-96 |

| Benzylamine | Cu(OAc)₂ / Aldehyde | Sulfinate Salt | Transient C-H Sulfonylation | 61-88 |

(Data sourced from Wang et al., ACS Org. Lett. 2019, PubMed Central, and ACS Org. Lett. 2023)

Experimental Protocol: Photocatalytic Remote C(sp³)–H Functionalization

-

Preparation: To a 10 mL Schlenk tube equipped with a magnetic stirring bar, add the N-alkylsulfonamide (0.2 mmol, 1.0 eq), radical trap reagent (e.g., N-heteroarene, 0.4-0.6 mmol), and the photocatalyst (e.g., Acr⁺-Mes-ClO₄⁻, 3 mol%).

-

Degassing: Evacuate and backfill the reaction flask with nitrogen for three cycles.

-

Solvent Addition: Add acetonitrile (1.8 mL) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 mL).

-

Reaction: Irradiate the stirred mixture with blue LEDs (λ = 450−460 nm) at room temperature for 24 hours.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by preparative thin-layer chromatography or column chromatography to yield the functionalized product.

Biological Mechanism of Action of Sulfonamide Derivatives

In drug development, the sulfonamide functional group is a well-known pharmacophore. The antibacterial action of "sulfa drugs," which are derivatives of benzenesulfonamide, is a classic example of mechanism-based drug design.

Mechanism of Action: Competitive Inhibition

Many bacteria require the synthesis of folic acid, an essential nutrient, for growth and replication. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate and p-aminobenzoic acid (PABA). Sulfonamide drugs are structural mimics of PABA. They act as competitive inhibitors, binding to the active site of DHPS but not undergoing the subsequent reaction. This blockage of the folic acid synthesis pathway starves the bacteria of essential nutrients, leading to a bacteriostatic effect.

Conclusion

This compound is far more than a simple crystalline solid; it is a versatile and powerful tool in the arsenal of the modern organic chemist. Its mechanisms of action are diverse, ranging from the steric and electronic modulation of amine reactivity to enabling regio- and stereoselective catalytic transformations and directing the functionalization of unactivated C-H bonds. A thorough understanding of these core mechanisms is essential for researchers and scientists in the rational design of complex synthetic routes and the development of novel therapeutics. The continued innovation in methods for the formation and cleavage of sulfonamides ensures that this venerable reagent will remain central to the advancement of chemical synthesis.

References

The Serendipitous Discovery and Enduring Legacy of p-Toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonamide, a seemingly unassuming organic compound, holds a pivotal place in the history of chemical discovery and the development of modern pharmaceuticals. Its story begins with a fortuitous accident in the late 19th century that led to the discovery of the first artificial sweetener, saccharin. This event not only revolutionized the food industry but also cast a spotlight on the broader class of toluenesulfonamides, including the para isomer, paving the way for their extensive use in organic synthesis, materials science, and, most notably, the development of sulfa drugs. This in-depth technical guide explores the discovery, history, and key experimental methodologies associated with this compound, providing a comprehensive resource for professionals in the scientific community.

A Sweet Beginning: The Accidental Discovery

The history of this compound is inextricably linked to the discovery of its ortho-isomer's derivative, saccharin. In 1878, at Johns Hopkins University, chemist Constantin Fahlberg was working in the laboratory of Professor Ira Remsen on the oxidation of o-toluenesulfonamide.[1][2] One evening, Fahlberg noticed an intensely sweet taste on his hand, which he traced back to the compound he had been working with: benzoic sulfinide, which he later named saccharin.[1][2] This accidental discovery, a classic example of serendipity in science, was detailed in a joint publication by Remsen and Fahlberg in the American Chemical Journal in 1880 and the Berichte der Deutschen chemischen Gesellschaft in 1879.[3]

While the initial focus was on o-toluenesulfonamide due to its direct role in the formation of saccharin, this discovery opened the door to the investigation of other toluenesulfonamide isomers, including this compound. The subsequent decades saw a surge in research into the synthesis and properties of these compounds, ultimately leading to their widespread application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 136-139 °C | |

| Boiling Point | 221 °C at 10 mmHg | |

| Solubility in Water | 0.32 g/100 mL (25 °C) | |

| Solubility in Ethanol | Soluble | |

| CAS Number | 70-55-3 | |

| PubChem CID | 6269 |

Key Experimental Protocols

The synthesis of this compound has evolved from the early laboratory preparations to more refined industrial processes. This section details both the historical context of its synthesis and a common modern laboratory protocol.

Historical Synthesis: The Remsen-Fahlberg Era (circa 1879)

While the exact, detailed protocol for the initial synthesis of the toluenesulfonamide isomers by Remsen and Fahlberg requires consulting their original publications from 1879 and 1880, the general approach involved the sulfonation of toluene followed by amidation. The primary challenge of this era was the separation of the ortho and para isomers.

The following diagram illustrates the logical workflow of the 19th-century synthesis of toluenesulfonamide isomers.

References

Biological Activities of p-Toluenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonamide, a sulfonamide derivative of toluene, and its related compounds are a versatile class of pharmacophores that form the structural basis of a wide array of therapeutic agents.[1] From their foundational role in the development of sulfa drugs to their contemporary applications in targeted cancer therapy, these molecules have demonstrated a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have emerged as promising candidates in oncology, exerting their antitumor effects through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways involved in cell survival and proliferation.[3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound (PTS) | PC-3 (Prostate) | SRB | ~3 mM | [4] |

| This compound (PTS) | DU-145 (Prostate) | SRB | ~3 mM | |

| Derivative 9b | MCF-7 (Breast) | Not Specified | <0.1 µM | |

| Derivative 9b | A549 (Lung) | Not Specified | <0.1 µM | |

| Derivative 9c | MCF-7 (Breast) | Not Specified | <0.1 µM | |

| Derivative 9c | A549 (Lung) | Not Specified | <0.1 µM | |

| Derivative 9e | MCF-7 (Breast) | Not Specified | 0.12 µM | |

| Derivative 9e | A-549 (Lung) | Not Specified | 0.19 µM | |

| Derivative 9g | A-549 (Lung) | Not Specified | 0.34 µM |

Mechanism of Action: Inhibition of the Akt/mTOR/p70S6K Signaling Pathway

A key mechanism of action for the anticancer activity of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway through both Akt-dependent and -independent mechanisms. In cancer cells with active Akt, such as the PC-3 prostate cancer line, this compound can inhibit the phosphorylation of Akt, which in turn prevents the activation of mTOR and its downstream effector, p70S6K. In cells with low Akt activity, like the DU-145 prostate cancer line, it can still inhibit the mTOR/p70S6K pathway through an Akt-independent route.

Caption: Akt-Dependent Inhibition of the mTOR Pathway by this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Caption: Experimental Workflow for the MTT Assay.

Antibacterial Activity

This compound derivatives belong to the sulfonamide class of antibiotics, which have a long history of use in treating bacterial infections. Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterium | MIC (µg/mL) | Citation |

| α-T2a | Staphylococcus aureus | 3.12 | |

| α-T2j | Escherichia coli | 12.5 | |

| Derivative I | Staphylococcus aureus | 32 | |

| Derivative II | Staphylococcus aureus | 64 | |

| Derivative III | Staphylococcus aureus | 128 |

Mechanism of Action: Inhibition of Dihydropteroate Synthase

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby blocking the metabolic pathway for folic acid production and inhibiting bacterial growth.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Pivotal Role of p-Toluenesulfonamide in Pharmaceutical Synthesis: A Technical Guide

Introduction: p-Toluenesulfonamide (PTSA), a readily available and versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2][3] Its chemical structure, featuring a reactive sulfonamide group and an aromatic ring, allows for diverse chemical modifications, making it an indispensable precursor in the development of drugs targeting various diseases.[1][2] This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

Core Applications in Drug Synthesis

This compound is a key intermediate in the production of several classes of pharmaceuticals, including sulfonylureas, diuretics, and antibacterial agents. Its derivatives have also been investigated for their potential as anticancer and antimicrobial agents.

Sulfonylureas: Antidiabetic Agents

The synthesis of sulfonylureas, a class of oral hypoglycemic agents used in the management of type 2 diabetes, is a prominent application of this compound. Drugs such as tolbutamide and chlorpropamide are synthesized from this precursor.

Synthesis of Tolbutamide: The synthesis of tolbutamide from this compound typically involves the reaction of the sulfonamide with an isocyanate.

Antibacterial Agents

The sulfonamide functional group is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs. These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase in bacteria, thereby blocking the synthesis of folic acid, an essential nutrient for bacterial growth. This compound serves as a precursor for various sulfonamide-based antibiotics.

Key Synthetic Methodologies and Experimental Protocols

The versatility of this compound in organic synthesis is demonstrated by the various reactions it undergoes, including N-alkylation and condensation reactions.

N-Alkylation of this compound

N-alkylation of this compound is a fundamental transformation for creating a diverse range of derivatives. Several methods have been developed for this purpose, including the use of alkyl halides, the Mitsunobu reaction, and catalyst-driven "borrowing hydrogen" methodologies.

-

Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 171 mg), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol, 13.8 mg).

-

Addition of Reagents: Add the desired alcohol (1.0 mmol) and xylenes to achieve a final concentration of 1 M for the sulfonamide.

-

Reaction: Seal the vial and place it in a preheated oil bath at 150°C. Stir for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: If desired, a sample can be taken for NMR analysis using an internal standard. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (e.g., 3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of p-Toluenesulfonylurea

p-Toluenesulfonylurea is a key intermediate in the synthesis of several sulfonylurea drugs.

-

Reaction Setup: In a suitable reaction vessel, combine this compound, sodium hydroxide, and urea.

-

Heating: Heat the mixture to 130-135°C. The material will melt, and the reaction is allowed to proceed for approximately 100 minutes until the liquid becomes too thick to stir.

-

Quenching: Remove the heat source and apply a vacuum for 1-2 minutes to remove ammonia gas generated during the reaction.

-

Dissolution: Add drinking water to the cooled reaction mixture and stir to dissolve the product.

-

Acidification: Dropwise add 30% dilute sulfuric acid to adjust the pH to 4, causing the product to precipitate.

-

Isolation and Purification: Filter the precipitate and wash the filter cake with drinking water until the pH is 5-6. The crude product is then crushed and dried at 100°C to yield p-toluenesulfonylurea.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations involving this compound, extracted from various sources.

Table 1: Synthesis of N-Alkyl-p-toluenesulfonamides via Direct Condensation

| Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| n-Butylamine | 2-Bromophenylboronic acid | 0 | 24 | ~40 | >98 |

| n-Butylamine | None | 20 | 24 | - | - |

| Isopropylamine | None | 40 | 24 | - | - |

| Cyclohexylamine | None | 25 | 24 | - | - |

Table 2: Phase-Transfer Catalyzed N-Alkylation of this compound

| Alkylating Agent | Catalyst | Conditions | Time | Yield (%) |

| Ethyl iodide | TBAB | Microwave, 80°C | 90 s | 92 |

| Ethyl iodide | TBAB | Ultrasound, Water, 60°C | 10 min | 95 |

| Ethyl iodide | TEBA | Microwave, 80°C | 2 min | 89 |

| TBAB: Tetrabutylammonium bromide; TEBA: Triethylbenzylammonium chloride |

Table 3: Synthesis of p-Toluenesulfonylurea

| Temperature (°C) | Time (min) | Purity (%) | Yield (g) from starting material |

| 130-135 | 100 | 99.9 | 67.1 |

| 135-140 | 120 | 99.0 | 66.9 |

| 140-145 | 95 | 98.9 | 66.5 |

Conclusion

This compound remains a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Its accessibility, reactivity, and the vast body of literature detailing its chemical transformations make it an invaluable precursor for drug discovery and development professionals. The methodologies and data presented in this guide highlight the breadth of its applications and provide a solid foundation for researchers engaged in the synthesis of novel therapeutic agents. As synthetic methodologies continue to evolve, the utility of this compound as a versatile building block in medicinal chemistry is poised to expand even further.

References

p-toluenesulfonamide safety, handling, and disposal guidelines

An In-depth Technical Guide to p-Toluenesulfonamide: Safety, Handling, and Disposal

This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No. 70-55-3) tailored for researchers, scientists, and drug development professionals. It covers toxicological data, experimental protocols, personal protection, and waste management to ensure safe laboratory practices.

Safety and Toxicology

This compound is a white crystalline solid.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture under GHS, others indicate it may cause eye, skin, and respiratory irritation, and may cause sensitization by skin contact.[2][3][4][5] It is considered to have low acute toxicity but should be handled with care to avoid potential health risks.

GHS Hazard Classification

-

Hazard Statements: H319: Causes serious eye irritation. Some sources also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 134 - 141 °C (273 - 286 °F) | |

| Boiling Point | 221 °C (430 °F) at 10 mmHg | |

| Flash Point | 202 °C (395.6 °F) | |

| Water Solubility | 0.32 g/100 mL (at 25 °C) | |

| Solubility | Soluble in alcohol; very slightly soluble in water. | |

| Vapor Density | 5.9 (vs air) | |

| log Pow | 0.6 - 0.82 |

Toxicological Data

This compound exhibits low acute toxicity. Key toxicological endpoints are summarized in the following table.

| Parameter | Species | Route | Value | Citations |

| LD₅₀ (Acute Oral) | Rat | Oral | >2000 mg/kg | |

| LD₅₀ (Acute Oral) | Rat (male & female) | Oral | 2,330 mg/kg | |

| LC₅₀ (96h) | Zebrafish Larvae | Immersion | 204.3 ppm | |

| LC₅₀ (96h) | Fathead Minnow | - | >100 mg/L | |

| LC₅₀ (96h) | Rainbow Trout | Static | = 102 mg/L | |

| NOEL (Reproductive) | Rat | Oral | 300 mg/kg/day | |

| NOEL (Developmental) | Rat | Oral | 300 mg/kg/day | |

| LOAEL (Repeated Dose) | Rat | Oral | 120 mg/kg/day | |

| IC₅₀ (Cell Proliferation) | PC-3, DU-145 Cells | In Vitro | ~3 mM |

Summary of Toxicological Effects:

-

Acute Toxicity: Single oral dose toxicity tests in rats revealed an LD₅₀ value above 2000 mg/kg.

-

Repeated Dose Toxicity: In a combined repeat dose and reproductive/developmental toxicity screening test in rats, signs of toxicity such as salivation and urinary bladder changes were observed at doses of 120 mg/kg and above. The No-Observed-Effect Level (NOEL) for repeat dose toxicity was less than 120 mg/kg/day.

-

Reproductive/Developmental Toxicity: No teratogenic effects were observed. The NOELs for reproductive performance and offspring development were both 300 mg/kg/day.

-

Mutagenicity: Mutagenicity tests, including a reverse mutation assay in bacteria (Ames test) and a chromosomal aberration test in cultured Chinese hamster cells, were all negative.

-

Carcinogenicity: It is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.

Mechanism of Action: Antineoplastic Activity

Recent studies have highlighted the potential antineoplastic activity of this compound. One proposed mechanism involves the induction of apoptosis through lysosomal membrane permeabilization (LMP). Upon administration, the compound leads to the release of cathepsin B from lysosomes into the cytosol. Cytosolic cathepsin B then cleaves and activates the pro-apoptotic protein Bid and Poly [ADP-ribose] polymerase 1 (PARP-1), ultimately leading to tumor cell death.

Experimental Protocols

The toxicological profile of this compound has been evaluated using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance. Mutagenicity is detected by observing mutations that restore the bacteria's ability to synthesize the essential amino acid, allowing them to grow on a selective medium.

-

Methodology:

-

Strain Selection: At least five strains are used, covering both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

-

Exposure: The bacterial strains are exposed to at least five different concentrations of this compound using the plate incorporation or pre-incubation method. Triplicate plates are used for each concentration.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A positive result is indicated by a concentration-related increase in revertants or a reproducible increase compared to the solvent control.

-

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.

-

Methodology:

-

Cell Culture: Established cell lines or primary cell cultures are grown to a suitable confluency.

-

Exposure: Cultures are treated with at least three concentrations of this compound, with and without metabolic activation (S9 mix), for approximately 1.5 normal cell cycle lengths.

-

Harvest: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

Slide Preparation: Fixed cells are dropped onto microscope slides and stained.

-

Analysis: Metaphase cells are analyzed under a microscope to identify and quantify structural aberrations (e.g., breaks, exchanges).

-

Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in chromosomal aberrations.

-

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - OECD 422

This test provides information on the potential health hazards from repeated exposure, as well as effects on male and female reproductive performance.

-

Principle: The test substance is administered daily in graduated doses to groups of male and female rats. The study combines endpoints from a 28-day repeated dose study with assessments of reproductive function and offspring development.

-

Methodology:

-

Dosing: At least three dose levels and a control are used, with at least 10 animals per sex per group. The substance is typically administered orally by gavage. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approx. 63 days).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Reproductive Assessment: Females' estrous cycles are monitored. Mating is performed (one male to one female). Fertility, gestation length, and parturition are evaluated.

-

Offspring Assessment: Pups are examined for clinical signs, sex, and body weight. Anogenital distance and nipple retention are measured.

-

Pathology: All adult animals and offspring are subjected to a gross necropsy. Histopathology is performed on reproductive organs and other target tissues.

-

Handling and Personal Protection

Safe handling of this compound requires appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls and Safe Practices

-

Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation, to control airborne dust levels.

-

Avoid generating dust during handling, weighing, and transferring.

-

Wash hands thoroughly after handling.

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedure and potential for exposure.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles if there is a splash hazard.

-

Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator (e.g., with a P1 filter).

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances.

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches), strong bases, and strong acids. Reaction with these materials can be violent or result in ignition.

Accidental Release and First Aid Measures

Accidental Release

-

Minor Spills:

-

Remove all ignition sources.

-

Wear appropriate PPE.

-

Clean up spills immediately. Sweep up the solid material, avoiding dust generation. Moisten first to prevent dusting if appropriate.

-

Place the material into a suitable, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Avoid all personal contact, including inhalation of dust.

-

Contain the spillage and prevent it from entering drains.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Disposal Guidelines

All waste must be handled in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

-

Waste Characterization: Determine if the waste this compound meets the criteria for a hazardous waste (e.g., by characteristic or listing). Unused this compound is not typically a P- or U-listed hazardous waste under RCRA, but waste mixtures could be.

-

Disposal Method:

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Do not allow waste to enter drains or sewer systems.

-

Controlled incineration with flue gas scrubbing may be a suitable disposal method.

-

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. Puncture containers to prevent reuse before disposal in an authorized landfill.

References

Methodological & Application

Application Notes: Utilizing p-Toluenesulfonamide as a Robust Protecting Group for Amines

Introduction

In the landscape of multistep organic synthesis, particularly within drug development and complex molecule synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield. Among the various protecting groups for amines, the p-toluenesulfonyl (tosyl) group, introduced from p-toluenesulfonamide, stands out for its robustness and distinct reactivity profile. The resulting p-toluenesulfonamides (tosylamides) are stable under a wide array of reaction conditions, yet they can be selectively cleaved under specific protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the tosyl group for amine protection.

The utility of the tosyl group is derived from the electron-withdrawing nature of the sulfonyl moiety, which significantly diminishes the nucleophilicity and basicity of the protected amine. This renders the nitrogen atom unreactive towards many electrophiles and stable in both acidic and basic media. The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Stability of p-Toluenesulfonamides

Tosylamides exhibit remarkable stability across a broad range of chemical conditions, making them a reliable choice for protecting amines during various synthetic transformations.

-

Acidic Conditions: Tosylamides are generally stable to strongly acidic conditions. However, cleavage can be achieved with strong acids at elevated temperatures, such as HBr in acetic acid.

-

Basic Conditions: The sulfonamide linkage is highly resistant to cleavage by bases.

-

Oxidizing and Reducing Agents: The tosyl group is stable to many common oxidizing and reducing agents, allowing for a wide range of chemical manipulations on other parts of the molecule. However, specific reductive conditions are employed for its removal.

-

Nucleophiles: The reduced nucleophilicity of the sulfonamide nitrogen makes it unreactive towards most nucleophiles.

Data Presentation: Tosylation of Amines

The following table summarizes typical yields for the protection of various amines as p-toluenesulfonamides.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethylene Glycol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 76 | |

| Diethylene Glycol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 73 | |

| Triethylene Glycol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 76 | |

| Tetraethylene Glycol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 79 | |

| 1,3-Propanediol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 72 | |

| 1,4-Butanediol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 75 | |

| 1,5-Pentanediol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 78 | |

| 1,6-Hexanediol | Pyridine | CH₂Cl₂ | 0 to RT | 5 | 71 |

Data Presentation: Deprotection of p-Toluenesulfonamides

A variety of methods are available for the cleavage of the N-tosyl group. The choice of method depends on the sensitivity of the substrate and the presence of other functional groups.

Reductive Cleavage with Samarium(II) Iodide (SmI₂)

This method is known for its mild conditions and rapid reaction times, often providing near-quantitative yields.

| N-Tosylamide Substrate | Additive | Solvent | Time | Yield (%) | Reference |

| N-Tosyl-dibenzylamine | Pyrrolidine/H₂O | THF | < 5 min | 98 | |

| N-Tosyl-dicyclohexylamine | Pyrrolidine/H₂O | THF | < 5 min | 99 | |

| N-Tosyl-aniline | Pyrrolidine/H₂O | THF | < 5 min | 97 | |

| N-Tosyl-N-methylaniline | Pyrrolidine/H₂O | THF | < 5 min | 96 | |

| N-Tosyl-2-phenylaziridine | Triethylamine/H₂O | THF | < 5 min | 99 | |

| N-Tosyl-2-benzylaziridine | Triethylamine/H₂O | THF | < 5 min | 98 |

Acidic Cleavage

Strong acids can effectively remove the tosyl group, although the conditions are often harsh.

| N-Tosylamide Substrate | Reagents | Temperature | Time | Yield (%) | Reference |

| General N-tosylamines | HBr, Phenol, Acetic Acid | 70 °C | Varies | High |

Other Reductive Cleavage Methods

| Reagent | Conditions | General Yield | Reference |

| Sodium in liquid ammonia | -78 °C | Generally high | |

| Red-Al | Reflux | Good | |

| Mg/MeOH | Reflux | Good |

Experimental Protocols

Protocol 1: Protection of a Primary Amine using p-Toluenesulfonyl Chloride (Tosylation)

This protocol describes a general procedure for the tosylation of a primary amine.

Materials:

-

Primary amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the primary amine (1.0 eq.) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-tosylated amine by recrystallization or column chromatography.

Protocol 2: Deprotection of an N-Tosylamide using Samarium(II) Iodide (SmI₂)

This protocol outlines a mild and rapid deprotection of an N-tosylamide.

Materials: